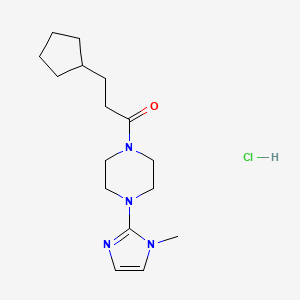![molecular formula C25H29N3O6S2 B2540743 (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 1006753-79-2](/img/structure/B2540743.png)
(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be found in various databases . It consists of a benzo[d]thiazol-2(3H)-ylidene core with various substituents, including an allyl group, two methoxy groups, and a (2,6-dimethylmorpholino)sulfonyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases . For example, its molecular formula is C25H29N3O6S2 and its molecular weight is 531.64.Scientific Research Applications
Benzothiazole Derivatives in Research
Antioxidant Capacity and Chemical Reactivity
Benzothiazole derivatives, like the one in your query, often exhibit antioxidant properties. Studies have elucidated the reaction pathways underlying assays for antioxidant capacity, such as the ABTS/PP decolorization assay. This research provides insights into how these compounds can undergo specific reactions, including coupling and oxidative degradation, which are relevant for understanding their behavior in biological systems and their potential therapeutic applications (Ilyasov et al., 2020).
Applications in Treatment of Organic Pollutants
Benzothiazoles have been investigated for their role in the enzymatic treatment of organic pollutants. The presence of benzothiazole structures enhances the efficiency of certain enzymes in degrading pollutants, highlighting their importance in environmental remediation efforts (Husain & Husain, 2007).
Sulfonamide Functionalities in Research
Pharmacological Significance
Sulfonamides, such as the sulfonamide group in the queried compound, are crucial in medicinal chemistry. They have a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory effects. The diversity of sulfonamide applications is highlighted in the development of novel drugs and the exploration of their mechanisms of action (Carta et al., 2012).
Synthesis and Pharmacological Evaluation
Development of Novel Compounds
The synthesis of complex molecules like your compound often involves sophisticated chemical reactions. Research in this area focuses on novel synthesis methods, aiming to develop new pharmacological agents. Studies explore various synthetic routes, structural modifications, and the resultant biological activities, providing a foundation for future drug development (Saini et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S2/c1-6-11-28-20-12-21(32-4)22(33-5)13-23(20)35-25(28)26-24(29)18-7-9-19(10-8-18)36(30,31)27-14-16(2)34-17(3)15-27/h6-10,12-13,16-17H,1,11,14-15H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGMDOVTIRQUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC(=C(C=C4S3)OC)OC)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chloroacetyl)-methylamino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2540660.png)
![5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2540663.png)

![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2540667.png)
![(E)-4-(Dimethylamino)-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2540669.png)
![N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2540670.png)



![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2540675.png)


![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2540681.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2540682.png)